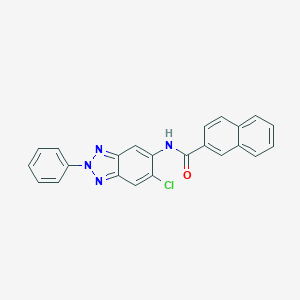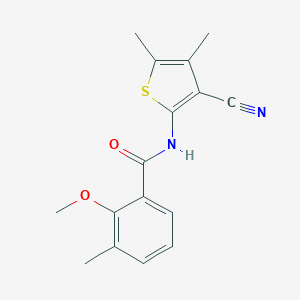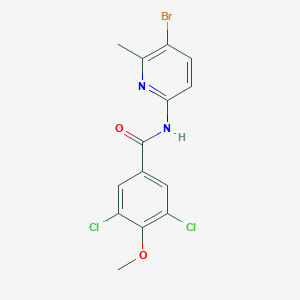![molecular formula C21H26N2O4 B244306 N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244306.png)
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1980s and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
The exact mechanism of action of N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide is not fully understood. However, it is believed that N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide activates the immune system to attack tumor cells. N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been shown to stimulate the production of cytokines, which are signaling molecules that help to activate immune cells. N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has also been shown to inhibit the formation of new blood vessels that supply nutrients to tumors, which can help to starve the tumor and limit its growth.
Biochemical and Physiological Effects
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been shown to increase the levels of cytokines and other immune system cells in the blood. N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has also been shown to increase the levels of reactive oxygen species, which can help to induce tumor cell death. Additionally, N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been shown to decrease the levels of certain enzymes that are involved in tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide in lab experiments is that it has been extensively studied and its anti-cancer properties have been well documented. Additionally, N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been shown to be effective in a variety of cancer models, which makes it a versatile tool for cancer research. One limitation of using N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide in lab experiments is that it can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are several future directions for N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide research. One area of interest is the development of new formulations of N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide that are more soluble in water, which would make it easier to work with in lab experiments. Another area of interest is the development of combination therapies that include N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide and other anti-cancer drugs. Finally, there is interest in exploring the potential use of N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide in immunotherapy, which is a promising new approach to cancer treatment that involves using the immune system to attack tumors.
Métodos De Síntesis
The synthesis of N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide involves several steps. First, 2,4-dimethylphenol is reacted with chloroacetyl chloride to form 2,4-dimethylphenyl chloroacetate. This intermediate is then reacted with 2-methoxyaniline to form 2-methoxy-N-(2,4-dimethylphenyl)acetamide. Finally, this compound is reacted with isobutyryl chloride to form N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide.
Aplicaciones Científicas De Investigación
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been extensively studied for its potential anti-cancer properties. In preclinical studies, N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been shown to induce tumor cell death and inhibit tumor growth in various cancer models. N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Propiedades
Fórmula molecular |
C21H26N2O4 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
N-[4-[[2-(2,4-dimethylphenoxy)acetyl]amino]-2-methoxyphenyl]-2-methylpropanamide |
InChI |
InChI=1S/C21H26N2O4/c1-13(2)21(25)23-17-8-7-16(11-19(17)26-5)22-20(24)12-27-18-9-6-14(3)10-15(18)4/h6-11,13H,12H2,1-5H3,(H,22,24)(H,23,25) |
Clave InChI |
DLOPZMGXWJQSGI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC)C |
SMILES canónico |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244226.png)

![4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244228.png)
![2-(3,5-dimethylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B244231.png)
![2-methyl-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B244233.png)

![Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244235.png)
![Methyl 3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244237.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B244239.png)
![Methyl 3-[(3,4-dimethylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B244240.png)
![Methyl 3-[(3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244241.png)
![Methyl 3-[(2-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244242.png)
![N-[6-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B244245.png)